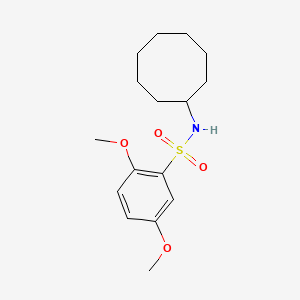![molecular formula C18H18F4N2 B5684282 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5684282.png)
1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, due to its potential health risks, it is now a controlled substance in many countries. Despite this, TFMPP continues to be used in scientific research for its potential therapeutic applications.
作用机制
The exact mechanism of action of 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it is believed to act on the serotonergic system by binding to serotonin receptors in the brain. Specifically, 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and other physiological functions.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has also been found to decrease the levels of cortisol, a hormone that is involved in the stress response. In addition, 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible for researchers. Additionally, 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine also has several limitations. It is a controlled substance in many countries, which can limit its availability for research. Additionally, 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has potential health risks and side effects, which must be carefully considered when conducting experiments.
未来方向
There are several future directions for research on 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine. One potential avenue is the development of 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine-based drugs for the treatment of psychiatric disorders such as anxiety and depression. Another area of research is the investigation of 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine's anti-inflammatory and analgesic effects, which may have potential applications in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine and its potential health risks and side effects.
合成方法
The synthesis of 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine.
科学研究应用
1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been studied for its potential therapeutic applications in various fields of research. It has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has also been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. Additionally, 1-(2-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
属性
IUPAC Name |
1-(2-fluorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2/c19-16-6-1-2-7-17(16)24-10-8-23(9-11-24)13-14-4-3-5-15(12-14)18(20,21)22/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMPHBHMLZIALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5684199.png)
![5-tert-butyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5684206.png)
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684207.png)
![2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5684209.png)




![7-cyclopentyl-2-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684224.png)
![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684237.png)
![9-[(2-ethylpyrimidin-5-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684240.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5684243.png)
![3,6-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5684247.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5684262.png)